molecular formula C24H22Cl2N4 B1683327 Bisquinoline-cxdinh2 CAS No. 140926-77-8

Bisquinoline-cxdinh2

Cat. No.: B1683327
CAS No.: 140926-77-8
M. Wt: 437.4 g/mol
InChI Key: LISWOCWHIAZFSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

WR 268668 is a bisquinoline against chloroquine-resistant malaria.

Properties

CAS No.

140926-77-8

Molecular Formula

C24H22Cl2N4

Molecular Weight

437.4 g/mol

IUPAC Name

(1R,3R)-1-N,3-N-bis(7-chloroquinolin-4-yl)cyclohexane-1,3-diamine

InChI

InChI=1S/C24H22Cl2N4/c25-15-4-6-19-21(8-10-27-23(19)12-15)29-17-2-1-3-18(14-17)30-22-9-11-28-24-13-16(26)5-7-20(22)24/h4-13,17-18H,1-3,14H2,(H,27,29)(H,28,30)/t17-,18-/m1/s1

InChI Key

LISWOCWHIAZFSB-UHFFFAOYSA-N

SMILES

C1CC(CC(C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl

Isomeric SMILES

C1C[C@H](C[C@@H](C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl

Canonical SMILES

C1CC(CC(C1)NC2=C3C=CC(=CC3=NC=C2)Cl)NC4=C5C=CC(=CC5=NC=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

isquinoline-CXdiNH2
N1,N2-bis(7-chloroquinolin-4-yl)cyclohexane-1,2-diamine
Ro 47-7737
WR 268668
WR-268668

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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